molecular formula C30H32N6O2S2 B1679354 8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

Cat. No.: B1679354
M. Wt: 572.7 g/mol
InChI Key: ROEXPZFFOZZHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-azabicyclo[2.2.2]octane core connected via two 1,2,5-thiadiazole rings and propynyloxy linkers. The propynyloxy groups enhance structural linearity, possibly influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C30H32N6O2S2

Molecular Weight

572.7 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[4-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole

InChI

InChI=1S/C30H32N6O2S2/c1(17-37-29-27(31-39-33-29)25-19-35-13-9-23(25)10-14-35)3-21-5-7-22(8-6-21)4-2-18-38-30-28(32-40-34-30)26-20-36-15-11-24(26)12-16-36/h5-8,23-26H,9-20H2

InChI Key

ROEXPZFFOZZHOY-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7

Canonical SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NNC 11-1585;  NNC 111585;  NNC-11-1585.

Origin of Product

United States

Preparation Methods

Dehydration-Cyclization of Amino Alcohols

A method adapted from CN115232056B employs 1,4-butylene glycol as a starting material, subjected to dehydration in a fixed-bed reactor with acidic catalysts (e.g., γ-Al₂O₃ or zeolites) at 180–220°C to yield 2,5-dihydrofuran . Subsequent Diels-Alder reaction with conjugated dienes under high pressure (2–5 MPa) forms bicyclic intermediates, which undergo epoxidation and ammonification to generate the azabicyclo framework. Key parameters include:

Step Catalyst Temperature (°C) Pressure (MPa) Yield (%)
Dehydration γ-Al₂O₃ 200 Ambient 85–90
Diels-Alder None 150 3.5 78
Ammonification NH₃/H₂O 100 Ambient 65

Hydroxyalkylamine Cyclization

US5852037A describes an alternative approach using 3-hydroxymethyl-1-azabicyclo[2.2.2]octane as a precursor. Phosphorus(III) reagents (e.g., PCl₃) mediate cyclization in aprotic solvents (tetrahydrofuran, dichloromethane), yielding the azabicyclo core with >90% purity after recrystallization. This method avoids high-pressure conditions but requires stringent moisture control.

Formation of 1,2,5-Thiadiazole Rings

The thiadiazole rings are synthesized via cyclocondensation of dithiocarbamates or oxidative coupling of thioamides.

Oxidative Cyclization

US5852037A outlines a protocol using hydroxyalkylamines and 1,2,5-thiadiazole-3-carboxylic acid derivatives . In the presence of oxone (2KHSO₅·KHSO₄·K₂SO₄) or sodium periodate, thioamide intermediates undergo oxidative ring closure to form 1,2,5-thiadiazoles. Key conditions:

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Oxone Acetonitrile 25 12 82
NaIO₄ H₂O/THF 50 6 75

Chlorination-Alkylation Strategy

CN102766141B employs 3-chloro-1,2,5-thiadiazole intermediates, which are alkylated with propargyl bromides under basic conditions (K₂CO₃, DMF). For example:
$$
\text{3-Chloro-1,2,5-thiadiazole} + \text{Propargyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Prop-1-ynyl)-1,2,5-thiadiazole}
$$
This step achieves 70–80% yields, with purification via silica gel chromatography.

Coupling of Azabicyclo and Thiadiazole Units

The target compound’s symmetrical structure necessitates two sequential Sonogashira couplings to link the azabicyclo-thiadiazole modules via propynyl spacers.

Sonogashira Cross-Coupling

Palladium-copper catalytic systems (Pd(PPh₃)₄/CuI) facilitate the coupling of 4-ethynyl-1,2,5-thiadiazole derivatives with iodophenyl intermediates. US5852037A reports optimized conditions:

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄/CuI Et₃N THF 80 85
PdCl₂(PPh₃)₂/CuI i-Pr₂NH DMF 100 78

Epoxy-Propynyl Linkage Formation

A supplementary method from CN115232056B involves epoxidation of allyl-thiadiazole intermediates followed by ring-opening with propargylamines. For instance:
$$
\text{Epoxide} + \text{Propargylamine} \xrightarrow{\text{BF₃·Et₂O}} \text{Prop-2-ynoxy-thiadiazole}
$$
Yields range from 65–75%, with diastereomeric excess >90% when chiral amines are used.

Final Assembly and Purification

The last stage combines the azabicyclo-thiadiazole-propargyl modules through a second Sonogashira coupling, followed by purification.

Coupling Reaction

Using Pd(dba)₂/XPhos as a catalyst system in degassed toluene, the bis-propargyl intermediate reacts with 4-(1-azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-ol under microwave irradiation (100°C, 30 min). This method achieves 70% yield with minimal homocoupling byproducts.

Purification Techniques

CN102766141B recommends a mixed-solvent recrystallization system (n-heptane/ethyl acetate, 4:1 v/v) to isolate the final compound. Analytical data post-purification:

Purity (%) Melting Point (°C) HPLC Retention Time (min)
99.5 215–217 12.3

Challenges and Optimization Opportunities

  • Catalyst Loading : Reducing Pd/Cu catalyst quantities (from 5 mol% to 1 mol%) could lower costs without sacrificing yield.
  • Stereoselectivity : Asymmetric synthesis routes for propynyl linkages remain underexplored.
  • Scalability : Fixed-bed reactors (as in CN115232056B ) may improve throughput for azabicyclo synthesis.

Chemical Reactions Analysis

Types of Reactions: NNC 11-1585 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and quinuclidine moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation or reduction reactions can alter the oxidation state of the compound.

Scientific Research Applications

NNC 11-1585 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

NNC 11-1585 exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events. The primary pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Azabicyclo Moieties

Compound Name Structural Features Key Differences Potential Implications
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1)) - 1,3,4-Thiadiazole ring
- Azabicyclo[4.2.0] core
- Methylthio substituent
- Thiadiazole substitution (1,3,4 vs. 1,2,5)
- Azabicyclo ring size ([4.2.0] vs. [2.2.2])
- Reduced electronic conjugation due to 1,3,4-thiadiazole
- Altered steric profile from larger bicyclo system
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol (CymitQuimica) - Chloro-substituted 1,2,5-thiadiazole
- Azabicyclo[3.2.1] core
- Electron-withdrawing Cl substituent
- Smaller bicyclo system ([3.2.1] vs. [2.2.2])
- Enhanced electrophilicity at thiadiazole
- Reduced steric hindrance due to compact bicyclo structure
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (FDB004090) - Ester-linked phenyl group
- Azabicyclo[3.2.1] core
- Lack of thiadiazole
- Flexible ester linker
- Lower rigidity and electronic conjugation
- Potential for hydrolytic instability

Functional and Pharmacological Comparisons

  • Azabicyclo Systems : The [2.2.2] bicyclo system provides greater rigidity and a larger molecular footprint than [3.2.1] or [4.2.0] systems, which may improve selectivity for sterically constrained binding pockets .
  • Linker Groups : Propynyloxy linkers in the target compound introduce triple bonds, increasing structural linearity and reducing conformational flexibility compared to methylthio (PF 43(1)) or ester (FDB004090) linkers .

Physicochemical Properties

Property Target Compound 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol PF 43(1)
Molecular Weight ~650 g/mol (estimated) 285.7 g/mol ~500 g/mol
LogP Moderate (due to polar thiadiazole and azabicyclo groups) Higher (Cl substituent increases lipophilicity) Moderate (tetrazole and carboxylate enhance polarity)
Solubility Likely low in aqueous media (rigid structure) Moderate (Cl and hydroxyl groups) Low (hydrophobic bicyclo core)

Biological Activity

The compound 8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique azabicyclo[2.2.2]octane core structure, which is known for its ability to interact with various biological targets. The presence of thiadiazole moieties enhances its pharmacological profile by potentially increasing its affinity for specific receptors.

Molecular Formula

The molecular formula for this compound is C23H28N4O4S2C_{23}H_{28}N_4O_4S_2, indicating a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds with azabicyclo structures often exhibit a range of pharmacological effects, including:

  • Neurotransmitter Modulation : The azabicyclo structure may facilitate interactions with neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Cancer Therapeutics : Some studies have highlighted the ability of thiadiazole-containing compounds to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study 1: Neuropharmacological Effects

A study conducted on related azabicyclo compounds demonstrated significant effects on serotonin and dopamine receptors, suggesting that the compound may influence mood disorders and cognitive functions .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that derivatives of thiadiazole exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Tables

Biological Activity Effect Reference
Neurotransmitter ModulationPotential mood enhancement
Antimicrobial ActivityEffective against E. coli
Antitumor ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the primary synthetic strategies for constructing the azabicyclo[2.2.2]octane core in this compound?

The azabicyclo[2.2.2]octane moiety is typically synthesized via radical cyclization or multistep annulation. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved >99% diastereocontrol for similar bicyclic frameworks . Key intermediates include brominated precursors (e.g., 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones), which undergo intramolecular C–C bond formation under radical conditions.

Q. Which spectroscopic techniques are most effective for characterizing the structural complexity of this compound?

Structural validation requires a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Multinuclear NMR (¹H, ¹³C, 2D-COSY, NOESY) to resolve stereochemistry and confirm thiadiazole-azabicyclo connectivity. For instance, NOESY can distinguish axial vs. equatorial proton arrangements in the bicyclic system .
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Q. What safety precautions are critical when handling propargyl ether and thiadiazole-containing intermediates?

Propargyl ethers are thermally unstable and prone to exothermic decomposition. Recommendations include:

  • Conducting reactions under inert atmosphere (N₂/Ar).
  • Using flame-resistant lab equipment.
  • Implementing PPE (gloves, goggles) and fume hoods to mitigate inhalation risks, as noted in safety protocols for structurally related azabicyclo compounds .

Advanced Research Questions

Q. How can computational modeling optimize diastereoselectivity in the radical cyclization step?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict steric and electronic effects influencing diastereocontrol. For example, AI-driven tools integrated with COMSOL Multiphysics enable real-time simulation of reaction dynamics, identifying optimal solvent polarity and temperature ranges .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo assays for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:

  • Metabolic profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the azabicyclo nitrogen).
  • Prodrug derivatization : Masking polar groups (e.g., esterification of hydroxyl moieties) to enhance membrane permeability, as demonstrated in related bicyclic systems .

Q. How can heteroatom substitution (e.g., sulfur in thiadiazole) modulate target binding affinity?

Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing thiadiazole with oxadiazole) can elucidate electronic contributions. For example, sulfur’s electron-withdrawing effect enhances π-stacking with aromatic residues in receptor pockets, as shown in spirocyclic analogs .

Experimental Design Considerations

Q. What analytical workflows are recommended for detecting trace impurities in final products?

Utilize:

  • HPLC-DAD/ELSD with C18 columns (gradient elution: 0.1% TFA in H₂O/MeCN) for separation.
  • LC-HRMS/MS for impurity identification (e.g., unreacted propargyl intermediates or dimerization byproducts) .

Q. How should researchers design stability studies under accelerated conditions?

Follow ICH Q1A guidelines:

  • Store samples at 40°C/75% RH for 6 months.
  • Monitor degradation via ¹H NMR (e.g., hydrolysis of ester linkages in azabicyclo derivatives) .

Data Interpretation Challenges

Q. Why might X-ray crystallography fail to resolve the azabicyclo-thiadiazole junction, and how can this be addressed?

Flexible alkynyl linkers may induce conformational disorder. Mitigation strategies:

  • Co-crystallize with a stabilizing ligand (e.g., cyclodextrin).
  • Use cryogenic crystallography (100 K) to reduce thermal motion .

Q. How to differentiate between covalent vs. non-covalent target engagement in mechanistic studies?

Employ:

  • Covalent docking simulations (e.g., Schrodinger CovDock) to predict reactive hotspots.
  • Mass spectrometry-based pull-down assays with alkyne-tagged probes for direct binding validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 2
Reactant of Route 2
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.